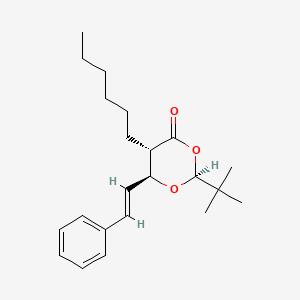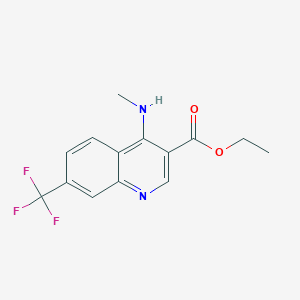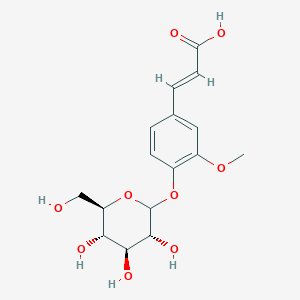
Thymidine, alpha,alpha,alpha-trifluoro-, 3',5'-bis(4-methylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 92421, also known by its chemical name (2R,3S,5R)-5-(2,4-dioxo-5-(trifluoromethyl)-3,4-dihydropyrimidin-1(2H)-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl acetate, is a compound of interest in various scientific fields.
Preparation Methods
The synthesis of NSC 92421 involves several steps. One of the methods includes the reaction of trifluoromethyl uracil with hexamethyldisilazane and trimethylsilyl chloride. The mixture is heated to 120-125°C and stirred for three hours. After cooling to 55-60°C, the reaction mixture is distilled under reduced pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
NSC 92421 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hexamethyldisilazane and trimethylsilyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trifluoromethyl uracil results in the formation of a compound with a trifluoromethyl group .
Scientific Research Applications
NSC 92421 has a wide range of applications in scientific research. It is used in the synthesis of other compounds and as a reagent in various chemical reactions. In biology, it is studied for its potential effects on cellular processes and its role in disease modeling. In medicine, NSC 92421 is investigated for its potential therapeutic applications, including its use in drug development. Industrially, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of NSC 92421 involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that NSC 92421 exerts its effects by modulating certain cellular processes. The exact molecular targets and pathways involved are subjects of active research .
Comparison with Similar Compounds
NSC 92421 can be compared with other similar compounds, such as trifluoromethyl uracil derivatives. These compounds share similar chemical structures but may differ in their reactivity and applications.
Conclusion
NSC 92421 is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and mechanism of action are subjects of ongoing research, and it holds promise for future developments in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C26H23F3N2O7 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23F3N2O7/c1-14-3-7-16(8-4-14)23(33)36-13-20-19(38-24(34)17-9-5-15(2)6-10-17)11-21(37-20)31-12-18(26(27,28)29)22(32)30-25(31)35/h3-10,12,19-21H,11,13H2,1-2H3,(H,30,32,35)/t19-,20+,21+/m0/s1 |
InChI Key |
QFTZSUBIJAWRPF-PWRODBHTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-3-[2-morpholin-4-yl-6-[2-(oxan-2-yloxy)ethoxy]pyridin-4-yl]aniline](/img/structure/B11831163.png)
![1-[(2R,3R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B11831179.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 2-chloro-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-](/img/structure/B11831196.png)
![N-(4-Methylphenyl)-N-[(trimethylsilyl)oxy]benzamide](/img/structure/B11831197.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)
![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)


